Cas no 1339387-68-6 (N-(1-amino-2-methylpropan-2-yl)-2-cyclopropylacetamide)

N-(1-amino-2-methylpropan-2-yl)-2-cyclopropylacetamide 化学的及び物理的性質
名前と識別子
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- N-(1-amino-2-methylpropan-2-yl)-2-cyclopropylacetamide
- Cyclopropaneacetamide, N-(2-amino-1,1-dimethylethyl)-
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- インチ: 1S/C9H18N2O/c1-9(2,6-10)11-8(12)5-7-3-4-7/h7H,3-6,10H2,1-2H3,(H,11,12)
- InChIKey: GSZBJWDRPQTRET-UHFFFAOYSA-N
- ほほえんだ: O=C(CC1CC1)NC(C)(C)CN
計算された属性
- 水素結合ドナー数: 2
- 水素結合受容体数: 2
- 重原子数: 12
- 回転可能化学結合数: 4
- 複雑さ: 173
- 疎水性パラメータ計算基準値(XlogP): 0.3
- トポロジー分子極性表面積: 55.1
N-(1-amino-2-methylpropan-2-yl)-2-cyclopropylacetamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-377948-1.0g |
N-(1-amino-2-methylpropan-2-yl)-2-cyclopropylacetamide |
1339387-68-6 | 1g |
$0.0 | 2023-06-07 | ||
Enamine | EN300-377948-2.5g |
N-(1-amino-2-methylpropan-2-yl)-2-cyclopropylacetamide |
1339387-68-6 | 2.5g |
$3025.0 | 2023-03-02 | ||
Enamine | EN300-377948-10.0g |
N-(1-amino-2-methylpropan-2-yl)-2-cyclopropylacetamide |
1339387-68-6 | 10.0g |
$6635.0 | 2023-03-02 | ||
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1364324-50mg |
n-(1-Amino-2-methylpropan-2-yl)-2-cyclopropylacetamide |
1339387-68-6 | 98% | 50mg |
¥30326.00 | 2024-08-09 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1364324-250mg |
n-(1-Amino-2-methylpropan-2-yl)-2-cyclopropylacetamide |
1339387-68-6 | 98% | 250mg |
¥30672.00 | 2024-08-09 | |
Enamine | EN300-377948-5.0g |
N-(1-amino-2-methylpropan-2-yl)-2-cyclopropylacetamide |
1339387-68-6 | 5.0g |
$4475.0 | 2023-03-02 | ||
Enamine | EN300-377948-0.1g |
N-(1-amino-2-methylpropan-2-yl)-2-cyclopropylacetamide |
1339387-68-6 | 0.1g |
$1357.0 | 2023-03-02 | ||
Enamine | EN300-377948-0.5g |
N-(1-amino-2-methylpropan-2-yl)-2-cyclopropylacetamide |
1339387-68-6 | 0.5g |
$1482.0 | 2023-03-02 | ||
Enamine | EN300-377948-0.25g |
N-(1-amino-2-methylpropan-2-yl)-2-cyclopropylacetamide |
1339387-68-6 | 0.25g |
$1420.0 | 2023-03-02 | ||
Enamine | EN300-377948-0.05g |
N-(1-amino-2-methylpropan-2-yl)-2-cyclopropylacetamide |
1339387-68-6 | 0.05g |
$1296.0 | 2023-03-02 |
N-(1-amino-2-methylpropan-2-yl)-2-cyclopropylacetamide 関連文献
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Yangyang Li,Junjie Guo,Xiaohui Liu,Weiping Qin J. Mater. Chem. C, 2016,4, 2123-2126
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Przemysław Biegański,Łukasz Szczupak,Konrad Kowalski RSC Chem. Biol., 2021,2, 368-386
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Panpan Su,Yash Boyjoo,Shiyang Bai J. Mater. Chem. A, 2019,7, 19415-19422
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Amin Zhang,Yuliang Guo,Yu He,Kai Yang,Jianbo Wang,Daxiang Cui,Yingsheng Cheng Nanoscale, 2020,12, 21674-21686
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Wei Liu,Masaru Shiotani,Jacek Michalik,Anders Lund Phys. Chem. Chem. Phys., 2001,3, 3532-3535
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Kyu Man Youn,Dae Hyun Ahn,Gyeong Heon Kim,Durai Karthik,Ju Young Lee,Jang Hyuk Kwon New J. Chem., 2018,42, 5532-5539
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Valerie G. Brunton,Duncan Graham,Karen Faulds Analyst, 2020,145, 7225-7233
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Junjie Chen,Parham Rohani,Stavros G. Karakalos,Michael J. Lance,Todd J. Toops,Mark T. Swihart,Eleni A. Kyriakidou Chem. Commun., 2020,56, 9882-9885
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Zhenwei Wang,Husam N. Alshareef J. Mater. Chem. A, 2018,6, 10176-10183
N-(1-amino-2-methylpropan-2-yl)-2-cyclopropylacetamideに関する追加情報
Comprehensive Overview of N-(1-amino-2-methylpropan-2-yl)-2-cyclopropylacetamide (CAS No. 1339387-68-6)
N-(1-amino-2-methylpropan-2-yl)-2-cyclopropylacetamide (CAS No. 1339387-68-6) is a specialized organic compound that has garnered significant attention in pharmaceutical and biochemical research. This compound, characterized by its unique cyclopropyl and amino functional groups, is often explored for its potential applications in drug discovery and development. Researchers are particularly interested in its structural properties, which may contribute to its bioactivity and selectivity in targeting specific biological pathways.
The molecular structure of N-(1-amino-2-methylpropan-2-yl)-2-cyclopropylacetamide includes a cyclopropyl ring, a feature known to enhance metabolic stability and binding affinity in medicinal chemistry. This makes it a valuable scaffold for designing novel therapeutics. The presence of the amino group further adds to its versatility, enabling interactions with various biological targets. Such characteristics align with current trends in precision medicine, where compounds with tailored properties are in high demand.
In recent years, the scientific community has shown growing interest in small-molecule modulators and their role in treating complex diseases. N-(1-amino-2-methylpropan-2-yl)-2-cyclopropylacetamide fits into this narrative as a potential candidate for modulating protein-protein interactions or enzyme activity. Its CAS No. 1339387-68-6 is frequently searched in academic databases, reflecting its relevance in ongoing studies. Researchers are also investigating its pharmacokinetic properties, such as absorption and distribution, to evaluate its suitability for clinical applications.
Another area of interest is the compound's potential in neuropharmacology. Given the rising prevalence of neurological disorders, there is a pressing need for innovative compounds that can cross the blood-brain barrier and exert therapeutic effects. The cyclopropyl moiety in N-(1-amino-2-methylpropan-2-yl)-2-cyclopropylacetamide may contribute to its ability to penetrate the central nervous system, making it a subject of active research in this field.
From a synthetic chemistry perspective, the preparation of N-(1-amino-2-methylpropan-2-yl)-2-cyclopropylacetamide involves multi-step organic reactions, often requiring precise control over reaction conditions. The compound's CAS No. 1339387-68-6 serves as a unique identifier in chemical databases, facilitating its procurement and study. Researchers are also exploring greener synthesis methods to align with the global push for sustainable chemistry practices.
The compound's potential applications extend to agricultural chemistry, where its structural features may be leveraged to develop new agrochemicals. With increasing demand for eco-friendly pest control solutions, N-(1-amino-2-methylpropan-2-yl)-2-cyclopropylacetamide could play a role in designing next-generation herbicides or fungicides. Its mode of action and environmental impact are key areas of investigation.
In summary, N-(1-amino-2-methylpropan-2-yl)-2-cyclopropylacetamide (CAS No. 1339387-68-6) represents a promising compound with diverse applications in pharmaceuticals, neuropharmacology, and agrochemicals. Its unique structural attributes and bioactivity profile make it a focal point for ongoing research. As scientific advancements continue, this compound is likely to remain a topic of interest in both academic and industrial settings.
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